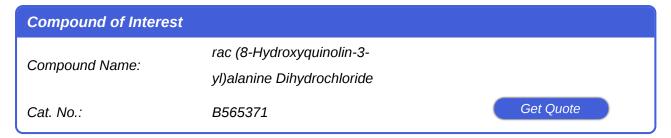




# what is rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride

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An in-depth guide to **rac** (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride, a synthetic amino acid derivative, designed for researchers and drug development professionals. This document provides a technical overview of its properties, synthesis, and potential biological significance based on available data.

### **Chemical and Physical Properties**

(8-Hydroxyquinolin-3-yl)alanine is a synthetic derivative of the amino acid alanine, incorporating an 8-hydroxyquinoline moiety. The dihydrochloride salt form enhances its solubility in aqueous solutions. Its structure suggests potential applications as a metal chelator and a biologically active molecule, possibly interacting with amino acid pathways or receptors.

Table 1: Physicochemical Properties of (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride



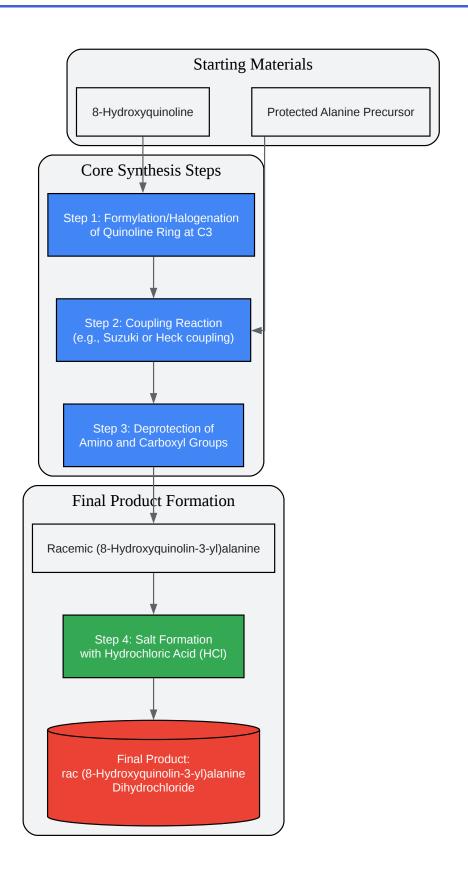
Property	Value	Source
Molecular Formula	C12H14Cl2N2O3	PubChem
Molecular Weight	321.16 g/mol	PubChem
IUPAC Name	(2S)-2-amino-3-(8- hydroxyquinolin-3-yl)propanoic acid;dihydrochloride	PubChem
CAS Number	134149-16-1	PubChem
Appearance	Solid (Predicted)	N/A
Solubility	Soluble in water (due to salt form)	Inferred
Hydrogen Bond Donor Count	4	PubChem
Hydrogen Bond Acceptor Count	4	PubChem
Rotatable Bond Count	3	PubChem

### **Synthesis and Formulation**

The synthesis of (8-Hydroxyquinolin-3-yl)alanine is not widely documented in standard literature but can be inferred from related syntheses of quinoline-based amino acids. A plausible synthetic route involves the functionalization of 8-hydroxyquinoline followed by a standard amino acid synthesis protocol, such as the Strecker synthesis or asymmetric synthesis from a chiral precursor.

A potential generalized workflow for its laboratory-scale synthesis is outlined below.





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Caption: Generalized synthetic workflow for rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride.

## Potential Biological Activity and Mechanism of Action

While specific studies on **rac** (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride are limited, the biological activity can be inferred from its structural components: the 8-hydroxyquinoline core and the alanine side chain.

- Metal Chelation: 8-Hydroxyquinoline is a well-known bidentate chelating agent for various metal ions, including Zn<sup>2+</sup>, Cu<sup>2+</sup>, and Fe<sup>3+</sup>. This property is central to its use as an antiseptic and in neuroprotective research, where it can modulate metal-dependent enzymatic activities or disrupt metal homeostasis in pathological conditions.
- Amino Acid Mimicry: As an amino acid analog, it may act as a competitive antagonist or a
  substrate for enzymes and transporters involved in amino acid metabolism or signaling. Its
  structure is reminiscent of kynurenine pathway metabolites, which are known to interact with
  ionotropic glutamate receptors.

Given its structure, a primary hypothesis for its mechanism of action involves the modulation of glutamatergic neurotransmission. Specifically, it may act as an antagonist at the NMDA receptor, similar to other quinoline derivatives.



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Caption: Hypothesized mechanism of action via NMDA receptor antagonism.

### **Experimental Protocols**



Detailed experimental data for this specific compound is not readily available in public literature. However, a standard protocol for evaluating its potential activity as an NMDA receptor antagonist is provided below.

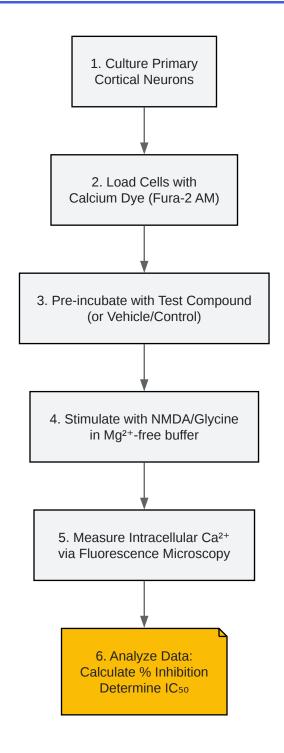
## Protocol: In Vitro NMDA Receptor Antagonist Assay (Calcium Imaging)

Objective: To determine if **rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride** can inhibit NMDA-induced calcium influx in primary cortical neurons.

#### Methodology:

- Cell Culture: Primary cortical neurons are isolated from E18 rat embryos and cultured for 12-14 days.
- Fluorescent Dye Loading: Neurons are loaded with a calcium-sensitive dye (e.g., Fura-2 AM) for 30-45 minutes at 37°C.
- Compound Incubation: Cells are pre-incubated with varying concentrations of **rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride** (e.g., 1 μM to 100 μM) for 15 minutes. A vehicle control (e.g., saline) and a known antagonist (e.g., AP5) are used as controls.
- Stimulation: Cells are stimulated with NMDA (100 μM) and a co-agonist, glycine (10 μM), in a magnesium-free buffer to induce calcium influx.
- Data Acquisition: Intracellular calcium levels are measured using a fluorescence microscope by recording the ratio of emission intensities at two excitation wavelengths (e.g., 340/380 nm for Fura-2).
- Analysis: The peak fluorescence ratio following NMDA stimulation is recorded. The inhibitory
  effect of the compound is calculated as a percentage of the response seen in vehicle-treated
  cells. An IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal
  curve.





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Caption: Experimental workflow for in vitro calcium imaging assay.

### **Potential Applications and Future Directions**

The dual functionality of metal chelation and potential NMDA receptor antagonism makes **rac (8-Hydroxyquinolin-3-yl)alanine Dihydrochloride** a compound of interest for



neurodegenerative diseases where both excitotoxicity and metal dyshomeostasis are implicated, such as Alzheimer's and Parkinson's disease. Future research should focus on:

- Confirming its interaction with NMDA receptors and determining its binding affinity and subtype selectivity.
- Evaluating its metal-binding constants and its ability to modulate metal-induced toxicity in neuronal models.
- Conducting in vivo studies to assess its pharmacokinetic properties, blood-brain barrier permeability, and efficacy in animal models of neurodegeneration.
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